Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate
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Overview
Description
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is an organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate typically involves the reaction of benzoic acid derivatives with trifluoromethylating agents. One common method includes the reaction of methyl 3-hydroxybenzoate with trifluoroacetaldehyde under acidic conditions to yield the desired product . Industrial production methods often involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include trifluoromethylated carboxylic acids and alcohols.
Scientific Research Applications
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved often include nucleophilic and electrophilic interactions, which can modulate the activity of biological systems .
Comparison with Similar Compounds
Methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can be compared with other trifluoromethylated compounds such as:
Trifluoromethane: A simple trifluoromethyl compound with different reactivity.
1,1,1-Trifluoroethane: Another trifluoromethyl compound used in various applications.
Hexafluoroacetone: Contains two trifluoromethyl groups and exhibits unique chemical properties. The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a benzoate ester, providing distinct reactivity and applications.
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 3-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 |
InChI Key |
AYUZKLJHRMNISM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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